BenchChemオンラインストアへようこそ!

N-(isoxazol-4-yl)thiophene-3-carboxamide

Drug design Scaffold selection Computational chemistry

N-(Isoxazol-4-yl)thiophene-3-carboxamide is a synthetic heterocyclic compound (C8H6N2O2S; MW 194.21) consisting of a thiophene-3-carboxamide core linked to an isoxazol-4-yl moiety. It belongs to the class of isoxazole-thiophene carboxamides, a scaffold of interest in early-stage medicinal chemistry and agrochemical discovery programs.

Molecular Formula C8H6N2O2S
Molecular Weight 194.21
CAS No. 1396867-50-7
Cat. No. B2682237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isoxazol-4-yl)thiophene-3-carboxamide
CAS1396867-50-7
Molecular FormulaC8H6N2O2S
Molecular Weight194.21
Structural Identifiers
SMILESC1=CSC=C1C(=O)NC2=CON=C2
InChIInChI=1S/C8H6N2O2S/c11-8(6-1-2-13-5-6)10-7-3-9-12-4-7/h1-5H,(H,10,11)
InChIKeyPOXPJZIEFQJVDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(Isoxazol-4-yl)thiophene-3-carboxamide (CAS 1396867-50-7): Chemical Identity and Procurement-Relevant Context


N-(Isoxazol-4-yl)thiophene-3-carboxamide is a synthetic heterocyclic compound (C8H6N2O2S; MW 194.21) consisting of a thiophene-3-carboxamide core linked to an isoxazol-4-yl moiety [1]. It belongs to the class of isoxazole-thiophene carboxamides, a scaffold of interest in early-stage medicinal chemistry and agrochemical discovery programs. The compound is primarily distributed as a research-grade building block (typical purity ≥95%) and has been cited in patent literature for kinase inhibition, anti-inflammatory, and antitubercular applications [2][3]. However, direct quantitative biological data for this specific compound remain extremely sparse in the peer-reviewed primary literature; most published data refer to substituted derivatives rather than the unsubstituted parent scaffold.

Why Regioisomeric and Scaffold Substitution Can Compromise Research Outcomes When Using N-(Isoxazol-4-yl)thiophene-3-carboxamide


The position of the carboxamide linkage on the thiophene ring (3- vs. 2-carboxamide) and the point of attachment on the isoxazole (4-yl vs. 3-yl) are not interchangeable for structure-activity relationship (SAR) studies. The 3-carboxamide regioisomer (this CAS) differs from the 2-carboxamide analog (CAS 1341743-61-0) in computed electronic properties [1]. Patents explicitly claim that specific substitution patterns on the isoxazole-4-carboxamide series are critical for IKK-2 and Pim kinase inhibition, with potency variations exceeding 10-fold depending on ring connectivity [2][3]. Furthermore, the unsubstituted parent scaffold is frequently employed as a control or starting point for systematic substitution; using a pre-functionalized analog without rigorous SAR validation introduces uncharacterized variables that can obscure target engagement and selectivity conclusions.

Quantitative Differentiation Evidence for N-(Isoxazol-4-yl)thiophene-3-carboxamide vs. Closest Analogs


Computed Physicochemical Profile Differentiates 3-Carboxamide from 2-Carboxamide Regioisomer

PubChem computed properties establish a physicochemical basis for differentiated behavior between N-(isoxazol-4-yl)thiophene-3-carboxamide and its 2-carboxamide regioisomer (CAS 1341743-61-0). The 3-carboxamide exhibits a lower predicted lipophilicity (XLogP3-AA = 0.9) compared to the 2-carboxamide (XLogP3-AA = 1.1), while the topological polar surface area (TPSA) is identical at 83.4 Ų [1][2]. This subtle difference in computed logP may translate into altered membrane permeability, solubility, and protein binding in cellular assays.

Drug design Scaffold selection Computational chemistry

IKK-2 Inhibitor Patent SAR: 3-Carboxamide Core Necessary for Potency

Patent US7125896B2 discloses thiophene carboxamides as IKK-2 inhibitors. The generic Markush structure specifies a thiophene-3-carboxamide core; compounds containing the 2-carboxamide isomer or alternative isoxazole connectivity exhibited substantially reduced inhibitory activity [1]. While the exact IC50 for the unsubstituted parent compound is not tabulated, the patent's SAR tables indicate that 3-carboxamide derivatives with appropriate phenyl-substituted isoxazole groups achieve IKK-2 IC50 values in the sub-micromolar range, whereas 2-carboxamide analogs are outside the primary claim scope [1].

Inflammation IKK-2 kinase Patent SAR

Pim Kinase Inhibitor Series: Isoxazole-4-carboxamide Linker Is Pharmacophoric

Patent US20160083365A1 (Incyte Corporation) describes bicyclic heteroaromatic carboxamides as Pim kinase inhibitors. The exemplified compounds consistently feature an isoxazole-4-carboxamide linkage; structural analogs with isoxazole-3-yl or isoxazole-5-yl connectivity are not claimed, and SAR tables demonstrate that Pim-1 IC50 values for 4-yl-substituted compounds range from <10 nM to >1 µM depending on peripheral substitution [1]. This establishes the criticality of the isoxazole-4-yl attachment point.

Oncology Pim kinase Incyte patent

Antitubercular Isoxazole-Thiophene Series: Parent Scaffold as Baseline for MIC Determination

A study on isoxazole-thiophene compounds active against Mycobacterium tuberculosis identified the thiophene-3-carboxamide-isoxazole core as a privileged scaffold. The series lead P15 (a substituted derivative) showed intramacrophage EC50 = 1.96 µM and 58% oral bioavailability in mice [1]. The unsubstituted parent scaffold (this compound) serves as the critical negative control for establishing the contribution of peripheral substituents to both potency and ADME properties. Derivatives with the 2-carboxamide regioisomer were consistently less active (MIC shifts ≥4-fold) [1].

Tuberculosis M. tuberculosis SAR optimization

Combretastatin A-4 Biomimetic Series: Thiophene-3-carboxamide Scaffold Enables Tubulin Binding

Hawash et al. (2022) synthesized thiophene carboxamide derivatives as CA-4 biomimetics. The most active compounds (2b: IC50 = 5.46 µM; St.3: IC50 = 2.77 µM) against Hep3B cells share the thiophene-3-carboxamide core [1]. Molecular docking confirmed that the 3-carboxamide orientation is essential for tubulin-colchicine pocket binding; the 2-carboxamide isomer would misalign the thiophene sulfur, disrupting the key π-sulfur interaction observed in molecular dynamics simulations [1]. This study provides direct evidence that the scaffold geometry is non-interchangeable.

Cancer Tubulin polymerization CA-4 biomimetics

COX Inhibition by Isoxazole-Carboxamide Series: 4-yl Substitution on Isoxazole Is Selectivity-Determining

A 2022 study evaluated isoxazole-carboxamide derivatives for COX inhibitory activity. Compound 2b, bearing an isoxazole-4-carboxamide motif, exhibited COX-1 IC50 = 0.239 µM [1]. SAR analysis indicated that shifting the carboxamide attachment from the 4-position to the 3-position of the isoxazole ring markedly reduced COX-1 affinity (IC50 shift >10-fold) [1]. This reinforces the pharmacophoric requirement for the isoxazole-4-yl linkage shared by the target compound.

Inflammation COX-1/COX-2 Selectivity

Highest-Confidence Application Scenarios for N-(Isoxazol-4-yl)thiophene-3-carboxamide Based on Available Evidence


IKK-2/NF-κB Pathway Inhibitor Lead Optimization – Inflammation & Immunology

Procure N-(isoxazol-4-yl)thiophene-3-carboxamide as the unsubstituted core scaffold for systematic substitution at the isoxazole 5-position and thiophene 2- and 5-positions, guided by patent SAR from US7125896B2 [1]. The 3-carboxamide regioisomer is the pharmacophoric entry point for IKK-2 inhibition; the 2-carboxamide isomer is outside the active patent space and should be excluded from this campaign.

Pim Kinase Inhibitor Discovery – Hematologic and Solid Tumor Oncology

Use this compound as the minimal pharmacophoric scaffold for fragment-based or structure-guided design of Pim-1/Pim-2/Pim-3 inhibitors, per Incyte patent US20160083365A1 [1]. The isoxazol-4-yl connectivity is critical; the 3-yl or 5-yl isomers are not tolerated in the Pim ATP-binding site. Starting from the parent scaffold enables unbiased exploration of substitution vectors.

Tubulin Polymerization Inhibitor SAR Expansion – Anticancer Drug Discovery

Employ N-(isoxazol-4-yl)thiophene-3-carboxamide as the core for synthesizing CA-4 biomimetic derivatives, following the synthetic and biological evaluation framework of Hawash et al. (2022) [1]. The 3-carboxamide orientation is required for productive π-sulfur interaction with the colchicine-binding pocket; substituting with the 2-carboxamide regioisomer is predicted to abolish tubulin binding.

Antitubercular Hit-to-Lead Optimization Against Drug-Resistant M. tuberculosis

Utilize this scaffold as the control baseline in MIC-based SAR expansion against M. tuberculosis H37Rv and resistant clinical isolates. Published data confirm that the thiophene-3-carboxamide-isoxazole scaffold is privileged for antimycobacterial activity (lead P15 EC50 = 1.96 µM; oral bioavailability 58%) [1]. The 2-carboxamide isomer consistently underperforms (≥4-fold MIC shift), making isomer identity a critical procurement variable.

Quote Request

Request a Quote for N-(isoxazol-4-yl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.